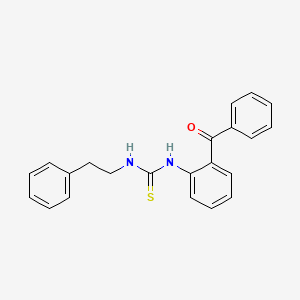![molecular formula C12H17N3O3 B4614270 1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, including the conversion of piperidine carboxylic acids to β-keto esters, followed by the reaction with N,N-dimethylformamide dimethyl acetal and subsequent reaction with various N-mono-substituted hydrazines. This multi-step approach yields pyrazole carboxylates, demonstrating the complexity and versatility of synthetic routes available for these compounds (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using NMR spectroscopy and HRMS, providing detailed insights into their chemical constitution and spatial arrangement. Such analyses confirm the formation of the desired pyrazole structures and their functional groups, laying the groundwork for further chemical modifications and applications (Matulevičiūtė et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including N-alkylation and condensation with activated carbonyl groups. These reactions are pivotal for the functionalization of pyrazole compounds and the development of novel derivatives with enhanced properties and potential applications (Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. X-ray diffraction and DFT calculations have been employed to study these aspects, providing valuable information for the optimization of synthesis procedures and the prediction of compound behavior in various environments (Shen et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with other molecules, are of paramount importance. Studies have shown that these compounds exhibit a wide range of activities, from antifungal properties to potential applications in coordination chemistry and materials science, highlighting their versatility and utility in different chemical contexts (Du et al., 2015).
科学的研究の応用
Cancer Research
One study discusses the potential of certain compounds, including variations of pyrazole-carboxylic acid derivatives, as Aurora kinase inhibitors, suggesting their utility in cancer treatment by inhibiting specific enzymes involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Heterocyclic Compounds
Another study focuses on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, indicating their importance as building blocks in organic synthesis and potential pharmaceutical applications (Matulevičiūtė et al., 2021).
Material Science
Research on the solid form selection of zwitterionic compounds, including a detailed study on a 5-HT4 receptor agonist, showcases the importance of these compounds in developing stable pharmaceutical formulations (Kojima et al., 2008).
Antibacterial Agents
A series of studies highlight the synthesis and evaluation of pyrazole-carboxylic acid derivatives for their antibacterial activity. These compounds are tested against various bacteria strains and evaluated for their potential as novel antibacterial agents, indicating their significance in addressing antibiotic resistance (Jinbo et al., 1993).
Coordination Chemistry
Research into the synthesis and structural analysis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrates their potential in creating new materials with specific chemical and physical properties (Radi et al., 2015).
特性
IUPAC Name |
1-methyl-3-(3-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-3-5-15(6-8)11(16)10-9(12(17)18)7-14(2)13-10/h7-8H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZJPKONKIBSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)
![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)
![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)
![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)
![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)
![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)
![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)